molecular formula C14H11F3O4 B454951 Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate CAS No. 438218-32-7

Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate

Cat. No.: B454951
CAS No.: 438218-32-7
M. Wt: 300.23g/mol
InChI Key: ZIRVVQSGDUTMBG-UHFFFAOYSA-N
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Description

Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate is a chemical compound with the molecular formula C14H11F3O4 and a molecular weight of 300.23 g/mol. This compound is known for its utility in research and development, particularly in the fields of organic chemistry and materials science. It features a furan ring substituted with a trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate typically involves the reaction of 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate esterification .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body .

Comparison with Similar Compounds

Similar Compounds

    5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    2-Methyl-5-(trifluoromethyl)benzoic acid: Contains a benzoic acid core with a trifluoromethyl group.

Uniqueness

Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate is unique due to its combination of a furan ring and a trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O4/c1-19-13(18)12-6-5-11(21-12)8-20-10-4-2-3-9(7-10)14(15,16)17/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRVVQSGDUTMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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